molecular formula C20H21N7O2 B2808969 3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396686-76-2

3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2808969
CAS No.: 1396686-76-2
M. Wt: 391.435
InChI Key: TUMBJFYQHLUAPR-UHFFFAOYSA-N
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Description

3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrazole ring with a pyrimidine scaffold, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts have been explored to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). This interaction inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, blocking its function and preventing tumor cell proliferation.

Properties

IUPAC Name

6-benzyl-2-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-12(16-11-26(3)25-13(16)2)22-19-21-9-15-17(23-19)24-20(29)27(18(15)28)10-14-7-5-4-6-8-14/h4-9,11-12H,10H2,1-3H3,(H2,21,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMBJFYQHLUAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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